molecular formula C22H36Cl2O4 B14257952 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene CAS No. 220969-35-7

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene

Cat. No.: B14257952
CAS No.: 220969-35-7
M. Wt: 435.4 g/mol
InChI Key: QMXMPTDNOUWURE-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene is a complex organic compound with a unique structure that includes multiple ether and chloroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene typically involves multiple steps. One common method involves the reaction of 1,2-bis(2-chloroethoxy)ethane with 4-(2,4,4-trimethylpentan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols .

Scientific Research Applications

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene involves its interaction with various molecular targets. The chloroethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in hydrophobic interactions due to the presence of the trimethylpentan-2-yl group .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the trimethylpentan-2-yl group.

    1,2-Bis(2-iodoethoxy)ethane: Contains iodine atoms instead of chlorine, leading to different reactivity.

    Bis(2-chloroethyl)ether: A simpler compound with only two chloroethoxy groups.

Uniqueness

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene is unique due to its combination of multiple ether linkages and the bulky trimethylpentan-2-yl group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

220969-35-7

Molecular Formula

C22H36Cl2O4

Molecular Weight

435.4 g/mol

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3

InChI Key

QMXMPTDNOUWURE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl

Origin of Product

United States

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